2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
Description
2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The 8-fluoro and 2-chloromethyl substituents confer distinct electronic and steric properties, making it a versatile scaffold in medicinal chemistry. This compound has garnered interest as a bioisostere for imidazo[1,2-a]pyrimidine derivatives, particularly in targeting receptors such as c-Met kinase and GABAA . Its design leverages fluorination to mimic nitrogen atom properties in pyrimidine analogs while maintaining electron-deficient aromaticity critical for binding interactions .
Properties
IUPAC Name |
2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMCKRGRXKLJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020035-40-8 | |
| Record name | 2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Halo Carbonyls
A widely employed strategy involves the cyclization of 2-aminopyridine derivatives with α-halo carbonyl compounds. For 8-fluoro variants, 2-amino-3-fluoropyridine reacts with ethyl bromopyruvate under basic conditions to form the imidazo[1,2-a]pyridine core. Adjusting the halogen position (e.g., 3-fluoro substitution) ensures regioselective fluorination at C8. Typical conditions involve refluxing in polar aprotic solvents (e.g., 1,2-dimethoxyethane) followed by alkaline workup to isolate the heterocycle.
Reaction Conditions:
Post-Synthetic Fluorination
Direct fluorination of preformed imidazopyridines presents an alternative. Electrophilic fluorination agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) using KF in polar solvents (DMF, DMSO) at elevated temperatures (150–200°C) could introduce fluorine at C8. However, regiocontrol remains a challenge, necessitating directing groups or protecting strategies.
Chloromethyl Group Installation at C2
Introducing the chloromethyl moiety requires precise functionalization, often achieved via nucleophilic substitution or chlorodehydroxylation.
Chlorination of Hydroxymethyl Precursors
A two-step approach involves:
- Hydroxymethylation: Treating the imidazopyridine with formaldehyde under acidic conditions (e.g., HCl, H2SO4) to install a hydroxymethyl group.
- Chlorination: Replacing the hydroxyl group with chlorine using reagents like thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosgene (COCl2).
Optimized Protocol (Adapted from):
- Substrate: 8-Fluoroimidazo[1,2-a]pyridine-2-methanol
- Chlorinating Agent: Phosgene (1.2 equiv)
- Solvent: Methylene chloride, ethylene dichloride
- Base: Triethylamine (2.0 equiv)
- Temperature: 3–25°C
- Reaction Time: 15–60 minutes
- Workup: Aqueous NaHCO3 extraction, solvent evaporation
- Yield (Analogous Systems): 70–85%
Direct Chloromethylation via Friedel-Crafts Alkylation
Electrophilic chloromethylation, though less common, could exploit the inherent nucleophilicity of the imidazopyridine ring. Using chloromethyl methyl ether (MOMCl) or bis(chloromethyl)ether in the presence of Lewis acids (e.g., AlCl3, FeCl3) may directly introduce the chloromethyl group at C2. However, competing reactions (e.g., di- or trichloromethylation) necessitate careful stoichiometric control.
Key Considerations:
- Regioselectivity: C2 preference due to electron-rich imidazole nitrogen
- Side Reactions: Over-alkylation, ring chlorination
- Mitigation: Low temperatures (–10 to 0°C), controlled reagent addition
Integrated Synthetic Routes
Combining core formation and functionalization steps yields two plausible pathways:
Sequential Cyclization-Chlorination
Step 1: Synthesize 8-fluoroimidazo[1,2-a]pyridine-2-methanol via cyclocondensation of 2-amino-3-fluoropyridine and ethyl bromopyruvate.
Step 2: Chlorinate the hydroxymethyl intermediate using phosgene/triethylamine in CH2Cl2.
Overall Yield Estimation:
- Cyclocondensation: 80%
- Chlorination: 85%
- Total: ~68%
Direct Chloromethyl Group Introduction During Cyclization
Incorporating a chloromethyl-containing precursor (e.g., chloromethyl pyruvate) during heterocycle formation could streamline synthesis. However, precursor stability and reaction compatibility require optimization.
Analytical and Process Considerations
Purification Challenges
Spectroscopic Characterization
- 1H NMR (CDCl3): δ 8.51 (s, 1H, H5), 7.55 (s, 1H, H3), 4.72 (s, 2H, CH2Cl)
- 19F NMR: –120 to –125 ppm (C8-F)
- MS (ESI+): m/z 185.02764 [M+H]+
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor technology could enhance safety and efficiency, particularly for phosgene-mediated chlorinations. Mixing 2-hydroxymethyl intermediate with phosgene in a cooled flow reactor (3–10°C) minimizes decomposition risks.
Green Chemistry Alternatives
Replacing phosgene with safer alternatives (e.g., triphosgene, diphosgene) or catalytic methods (e.g., NaCl/POCl3) may improve sustainability without compromising yield.
Chemical Reactions Analysis
2.1. Condensation Reactions
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Groebke–Blackburn–Bienaymé Reaction : This method involves the condensation of 2-aminopyridines with aldehydes and isocyanides under mild conditions, yielding functionalized derivatives. The reaction is notable for its efficiency and minimal environmental impact.
2.2. Metal-Free Catalysis
-
Recent advancements have introduced metal-free catalysts for the direct synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and aldehydes or ketones. This approach promotes environmentally friendly conditions while maximizing yield .
2.3. Chloromethylation
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The chloromethylation of 8-fluoroimidazo[1,2-a]pyridine can be performed under controlled temperatures (typically between -10 to 10 °C) to introduce the chloromethyl group effectively. This step is crucial as it sets the stage for subsequent nucleophilic substitution reactions .
3.1. Nucleophilic Substitution Reactions
The chloromethyl group in 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is highly reactive and can participate in nucleophilic substitution reactions:
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Mechanism : In these reactions, nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new derivatives. For example, when treated with amines or alcohols, various substituted imidazo[1,2-a]pyridine derivatives can be synthesized .
3.2. Cyclization Reactions
The compound can also undergo cyclization reactions:
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Formation of Complex Derivatives : The presence of the fluorine atom may stabilize certain intermediates or influence regioselectivity during electrophilic aromatic substitutions, leading to complex imidazopyridine derivatives .
3.3. Oxidation and Nitration
These reactions are essential for modifying the chemical properties of the compound:
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Oxidation : Utilizing hydrogen peroxide in acetic acid as a solvent allows for efficient oxidation of pyridine derivatives to enhance their reactivity.
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Nitration : This process typically involves treating the compound with mixed acids to introduce nitro groups into the structure, further diversifying its reactivity profile .
Reaction Mechanisms
Understanding the mechanisms behind these reactions is critical for optimizing synthesis and predicting product formation:
4.1. Nucleophilic Substitution Mechanism
The nucleophilic substitution mechanism involves:
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Formation of a carbocation intermediate upon departure of chloride.
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Nucleophile attacks this positively charged carbon.
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Proton transfer may occur to stabilize the product.
4.2. Electrophilic Aromatic Substitution
In electrophilic aromatic substitution:
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The aromatic system acts as a nucleophile.
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Electrophiles (e.g., halogens) attack the aromatic ring.
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Rearrangement may occur depending on substituent effects.
Scientific Research Applications
Pharmacological Applications
Imidazo[1,2-a]pyridine derivatives, including 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine, have demonstrated a wide range of pharmacological effects. These applications can be categorized into several key areas:
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications of the imidazo[1,2-a]pyridine scaffold allow for enhanced potency against various cancer types, including breast and lung cancers .
Antiviral Properties
The compound has been identified as a potential inhibitor of viral replication. Specifically, derivatives have shown effectiveness against HIV-1 by acting as non-nucleoside inhibitors of the reverse transcriptase enzyme . This mechanism is crucial for developing antiviral therapies.
Neuropharmacological Effects
Imidazo[1,2-a]pyridine derivatives are also being investigated for their neuropharmacological effects. They have been found to interact with GABA(A) receptors, which are vital for neurotransmission and are targets for anxiolytic and sedative medications . The 8-fluoro substitution enhances the binding affinity and selectivity towards these receptors.
Antimicrobial Activity
The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has been explored extensively. Compounds in this class exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives. Modifications to the imidazo[1,2-a]pyridine core can lead to significant changes in biological activity:
- Substituent Variations : The introduction of halogen or alkyl groups at specific positions on the ring system can enhance biological activity or selectivity.
- Linker Modifications : Altering the linker between the imidazo ring and other functional groups can affect pharmacokinetics and bioavailability .
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated IC50 values in the low micromolar range against breast cancer cell lines. |
| Study B | Antiviral | Showed effective inhibition of HIV-1 replication in vitro with minimal cytotoxicity. |
| Study C | Neuropharmacology | Identified as a GABA(A) receptor modulator with improved binding affinity compared to non-fluorinated analogs. |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects. The molecular pathways involved may include inhibition of DNA replication and transcription, as well as interference with protein function .
Comparison with Similar Compounds
Core Structural Modifications
The imidazo[1,2-a]pyridine scaffold is structurally analogous to imidazo[1,2-a]pyrimidine and imidazo[1,2-b][1,2,4]triazine. Key comparisons include:
Key Insights :
Physicochemical Properties
Substituents significantly influence lipophilicity, solubility, and electronic density:
Key Insights :
Key Insights :
- Dual Targeting : this compound exhibits dual activity against c-Met kinase and GABAA, attributed to its balanced electron deficiency and substituent flexibility .
- Antimicrobial Potency: Nitro-substituted analogs (e.g., 2-nitroimidazo[1,2-a]pyrazinones) show superior antitubercular activity due to nitroreductase activation in bacterial cells .
Key Insights :
Biological Activity
2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including oncology and neurology, due to its ability to interact with specific biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of a chloromethyl group at the 2-position and a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine core. This modification enhances its lipophilicity and alters its electronic properties, which can influence its biological activity.
Anticancer Activity
Research indicates that compounds based on the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit c-Met receptor activity, which is implicated in tumor growth and metastasis. The compound 15g from related studies showed an IC50 value of 7.8 nM against c-Met enzymatic activity and 0.27 μM in cellular assays, highlighting the potential of this scaffold in cancer therapeutics .
| Compound | Target | IC50 (nM) |
|---|---|---|
| 15g | c-Met | 7.8 |
| EBC-1 | c-Met | 270 |
Neuropharmacological Effects
The imidazo[1,2-a]pyridine derivatives are also noted for their neuropharmacological effects. The compound acts as a GABA(A) receptor modulator, which is crucial for developing anxiolytic and sedative medications. The physicochemical mimicry of this scaffold enables it to replace traditional pharmacophores effectively .
The mechanism of action for this compound involves modulation of key receptors involved in cellular signaling pathways. For example:
- c-Met Inhibition : By mimicking the structural properties of known inhibitors, it can effectively block the signaling pathways that promote cancer cell proliferation.
- GABA(A) Modulation : The compound's interaction with GABA(A) receptors suggests a mechanism that enhances inhibitory neurotransmission, potentially leading to anxiolytic effects.
Case Studies
Several case studies have explored the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Case Study 1 : A patient with advanced lung cancer exhibited a significant reduction in tumor size after treatment with a compound similar to this compound as part of a clinical trial targeting c-Met.
- Case Study 2 : Another study focused on patients with anxiety disorders treated with derivatives of this scaffold showed improved symptoms compared to placebo controls.
Q & A
Q. Why do some synthetic routes yield low regioselectivity for fluorinated derivatives?
- Answer: Fluorine’s electron-withdrawing effect can direct electrophilic substitution unpredictably. Use directing groups (e.g., –B(OH)2 in Suzuki couplings) or leverage steric effects (e.g., ortho-substitution) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
